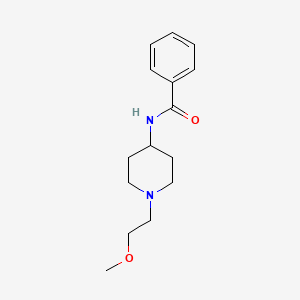

N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has shown that benzamide derivatives, including N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, have been synthesized and evaluated for their effect on gastrointestinal motility, demonstrating potential as novel prokinetic agents with a focus on their selective serotonin 4 (5-HT4) receptor agonist activity. These compounds have been noted for their ability to accelerate gastric emptying and increase the frequency of defecation, offering insights into their utility for treating gastrointestinal disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004; S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, K. Haga, 2003).

Interaction with Choline Transporter

Another study reported the synthesis and structure-activity relationships (SAR) of 4-methoxy-3-(piperidin-4-yl) benzamides, identifying them as novel inhibitors of the presynaptic choline transporter (CHT), suggesting their potential application in modulating cholinergic neurotransmission (S. Bollinger, D. Engers, E. Ennis, Jane Wright, C. Locuson, C. Lindsley, R. Blakely, C. Hopkins, 2015).

Antibacterial and Bioactivity Studies

Research on metal complexes of new benzamides, including those derived from this compound, has been conducted to assess their structural features and antibacterial activity. These studies highlight the synthesis and characterization of benzamide derivatives and their metal complexes, showcasing their potential in antibacterial applications and bioactivity studies (E. Khatiwora, Pranaya V. Joshi, V. Puranik, Dipti Darmadhikari, A. Athawale, Nirmala R. Deshp, R. Kashalkar, 2013).

Sigma Receptor Scintigraphy

A study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) investigated its potential to visualize primary breast tumors in humans in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This highlights the compound's application in diagnostic imaging and cancer research (V. Caveliers, H. Everaert, C. John, T. Lahoutte, A. Bossuyt, 2002).

Mechanism of Action

Target of Action

The primary target of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide acts as an antagonist to the CCR5 receptor . It contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor by N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide affects the HIV-1 entry pathway . This disruption prevents the virus from entering the cell, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound was designed considering bioisosterism and pharmacokinetic parameters

Result of Action

The result of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide’s action is the prevention of HIV-1 entry into cells, which can slow the progression of the infection . This is achieved by blocking the CCR5 receptor, which is essential for the virus to enter the cell .

Action Environment

The action of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is influenced by the cellular environment. For instance, the presence of the CCR5 receptor on the cell surface is necessary for the compound to exert its antagonistic effect . Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other competing ligands .

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZMTLHAKZSNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2386380.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2386386.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2386390.png)

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)

![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)